3-[(3-Fluorophenoxy)methyl]pyrrolidine structure elucidation
3-[(3-Fluorophenoxy)methyl]pyrrolidine structure elucidation
An In-depth Technical Guide to the Structural Elucidation of 3-[(3-Fluorophenoxy)methyl]pyrrolidine
Abstract
The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research and drug development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-[(3-Fluorophenoxy)methyl]pyrrolidine, a heterocyclic compound with potential applications as a scaffold in medicinal chemistry. By integrating data from High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy, we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just experimental protocols but the causal logic behind the strategic application of these analytical techniques for definitive structural confirmation.
Introduction and Strategic Overview
3-[(3-Fluorophenoxy)methyl]pyrrolidine is a small molecule incorporating a pyrrolidine ring, an aryl ether linkage, and a fluorine substituent. Such structural motifs are prevalent in pharmacologically active compounds, making a robust characterization protocol essential for quality control, patent filing, and further development.[1][2] The goal of any structure elucidation is to produce a cohesive and irrefutable body of evidence. A single analytical technique is rarely sufficient to achieve this.[3] Therefore, we employ an orthogonal, multi-technique strategy where each method provides a unique and complementary piece of the structural puzzle.
Our approach is as follows:
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Mass Spectrometry (MS): To determine the exact molecular mass and deduce the elemental composition.
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Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise connectivity of all atoms in the carbon-hydrogen framework, serving as the cornerstone of the elucidation process.[3][4]
This integrated workflow ensures that the final proposed structure is validated from multiple analytical perspectives, embodying the principles of scientific integrity.
Caption: Predicted MS/MS fragmentation pathways.
The fragmentation pattern, particularly the characteristic loss of the pyrrolidine moiety (leading to an ion like m/z 112) or the formation of a pyrrolidinium-containing fragment (m/z 84), provides strong evidence for the proposed connectivity. [5][6]
Infrared Spectroscopy: Identifying Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and reliable method for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. [7]For our target compound, we expect to see signatures for the aromatic ring, the secondary amine, the C-O ether linkage, and the C-F bond. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation. [8][9]
Experimental Protocol: FTIR-ATR Analysis
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Sample Preparation: Place a small amount of the neat compound (solid or liquid) directly onto the ATR crystal.
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Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
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Data Processing: Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands.
Data Presentation: Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Weak-Medium | N-H Stretch (Secondary Amine) |
| 3030-3100 | Medium | Aromatic C-H Stretch |
| 2850-2960 | Medium | Aliphatic C-H Stretch |
| 1590, 1490 | Strong | Aromatic C=C Bending [10] |
| ~1250 | Strong | Aryl-O (Ether) Stretch |
| ~1210 | Strong | C-F Stretch [11] |
| ~1150 | Medium | C-N Stretch |
Trustworthiness: The presence of these characteristic bands provides a qualitative confirmation of the key functional groups predicted by the molecular formula, corroborating the initial MS analysis.
NMR Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. [3][4]It provides detailed information about the chemical environment, count, and connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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1D Experiments:
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Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
-
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2D Experiments:
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COSY: To establish ¹H-¹H correlations of adjacent protons.
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HSQC: To identify one-bond ¹H-¹³C correlations.
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HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations. This is critical for connecting the different structural fragments. [12]5. Data Processing: Process and analyze all spectra using appropriate software (e.g., MestReNova). [13]
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Data Presentation: Predicted NMR Assignments
The following table outlines the expected chemical shifts and key correlations.
| Atom(s) | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Pyrrolidine Ring | |||
| N-H | ~2.5 (broad s) | - | C2, C5 |
| C2-H, C5-H | ~3.0-3.2 (m) | ~46 | C3, C4 |
| C3-H | ~2.0-2.2 (m) | ~35 | C2, C4, C5, C6 |
| C4-H₂ | ~1.6-1.8 (m) | ~30 | C2, C3, C5 |
| Methylene Bridge | |||
| C6-H₂ | ~2.6-2.8 (d) | ~40 | C3, C1' |
| Fluorophenoxy Ring | |||
| C1' | - | ~140 | - |
| C2'-H | ~6.8 (d) | ~115 | C4', C6', C(O) |
| C3' | - | ~163 (d, J_CF) | - |
| C4'-H | ~6.7 (dd) | ~110 | C2', C6' |
| C5'-H | ~7.2 (t) | ~130 | C1', C3' |
| C6'-H | ~6.7 (m) | ~122 | C2', C4' |
Chemical shifts are estimates and can vary based on solvent and concentration.
Visualization: Key HMBC Connectivity
The HMBC experiment is the linchpin of this analysis, as it connects the disparate parts of the molecule. The most crucial correlation is from the protons on the methylene bridge (C6-H₂) to the carbons of the pyrrolidine ring (C3) and the aromatic ring (C1'), unequivocally establishing the core structure.
Caption: Key HMBC correlations linking the molecular fragments.
Conclusion: A Self-Validating Structural Assignment
By synthesizing the data from our orthogonal analytical approach, we arrive at a definitive structure for 3-[(3-Fluorophenoxy)methyl]pyrrolidine.
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HRMS established the elemental formula as C₁₁H₁₄FN.
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FTIR confirmed the presence of a secondary amine, an aromatic ring, an aryl ether, and a C-F bond.
-
NMR spectroscopy provided the complete atomic connectivity map:
-
¹H and ¹³C spectra showed the correct number of unique proton and carbon environments.
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COSY confirmed the proton-proton couplings within the pyrrolidine ring.
-
HSQC linked each proton to its directly attached carbon.
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HMBC unequivocally connected the fluorophenoxy group to the methylene bridge, and the methylene bridge to the C3 position of the pyrrolidine ring.
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Each piece of data reinforces the others, creating a self-validating system that leaves no ambiguity. This rigorous, multi-technique workflow exemplifies a best-practice approach in modern chemical analysis, ensuring the highest degree of confidence in the final structural assignment.
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